molecular formula C8H7N3O2 B179309 2-(azidomethyl)benzoic Acid CAS No. 289712-57-8

2-(azidomethyl)benzoic Acid

Cat. No. B179309
CAS RN: 289712-57-8
M. Wt: 177.16 g/mol
InChI Key: ORCSGHDQLXIMQT-UHFFFAOYSA-N
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Description

2-(azidomethyl)benzoic Acid is an organic compound . It is described by the molecular formula C8H7N3O2 .


Molecular Structure Analysis

The molecular structure of 2-(azidomethyl)benzoic Acid consists of a benzene ring attached to a carboxyl group and an azidomethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(azidomethyl)benzoic Acid are not available, it’s worth noting that azides are generally reactive. They can participate in various reactions such as Staudinger reactions, Curtius rearrangements, and click chemistry .


Physical And Chemical Properties Analysis

2-(azidomethyl)benzoic Acid has a molecular weight of 177.16 g/mol . Unfortunately, specific information about its physical properties such as melting point, boiling point, and density was not found.

Scientific Research Applications

Chemical Synthesis Protective Group Precursor

“2-(Azidomethyl)benzoic Acid” serves as a precursor for the (2-azidomethyl)benzoyl (AZMB) protective group in chemical synthesis. This application is crucial for producing pure samples of certain compounds without the need for chromatographic purifications .

Biochemistry and Medicine

Benzoic acid derivatives, including azide-functionalized compounds like “2-(azidomethyl)benzoic Acid”, are often utilized in biochemistry and medicine. They can play roles in developing antibiotics, antiviral, antiprotozoal agents, and cardiovascular therapies .

Agrochemical Industry

In the agrochemical industry, such compounds may be used to create herbicides, fungicides, and plant growth regulators .

Asymmetric Synthesis

The azide group in “2-(azidomethyl)benzoic Acid” can be instrumental in asymmetric synthesis, which is a method used to produce chiral molecules that are important in pharmaceuticals .

Safety And Hazards

While specific safety data for 2-(azidomethyl)benzoic Acid is not available, it’s important to handle all chemical substances with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest .

properties

IUPAC Name

2-(azidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCSGHDQLXIMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azidomethyl)benzoic Acid

CAS RN

289712-57-8
Record name 2-(azidomethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using 2-(azidomethyl)benzoic acid as a precursor to a protecting group?

A1: A novel preparation method for 2-(azidomethyl)benzoic acid has been developed, allowing for the production of a pure sample in gram scale without requiring chromatographic purification. [] This efficient synthesis makes it a desirable precursor for the AZMB protecting group. Additionally, the research highlights the effectiveness of reductive cleavage using triphenylphosphine for deprotecting sterically hindered esters derived from 2-(azidomethyl)benzoic acid, particularly when basic hydrolysis proves challenging. [] This characteristic further emphasizes its utility in protecting group chemistry.

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